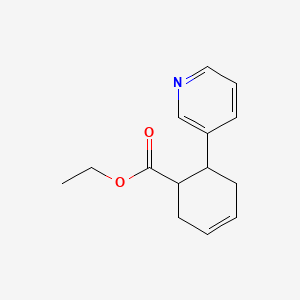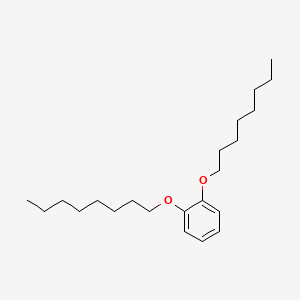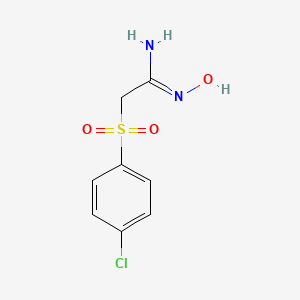
(4-Clorofenilsulfonil)acetamidoxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenylsulfonyl)acetamidoxime is an organic compound with the molecular formula C(_8)H(_9)ClN(_2)O(_3)S and a molecular weight of 248.69 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfonylacetamidoxime moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
(4-Chlorophenylsulfonyl)acetamidoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenylsulfonyl)acetamidoxime typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetamidoxime. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for (4-Chlorophenylsulfonyl)acetamidoxime are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Oxidation: (4-Chlorophenylsulfonyl)acetamidoxime can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenylsulfonyl)acetamidoxime involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
(4-Chlorophenylsulfonyl)acetonitrile: Similar structure but with a nitrile group instead of an oxime.
(4-Chlorophenylsulfonyl)acetohydrazide: Contains a hydrazide group instead of an oxime.
(4-Chlorophenylsulfonyl)acetone: Features a ketone group in place of the oxime.
Uniqueness: (4-Chlorophenylsulfonyl)acetamidoxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the sulfonyl and oxime groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research applications.
Propiedades
Número CAS |
70661-64-2 |
|---|---|
Fórmula molecular |
C8H9ClN2O3S |
Peso molecular |
248.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clave InChI |
RJWJKIYKFMICDI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl |
SMILES isomérico |
C1=CC(=CC=C1S(=O)(=O)C/C(=N\O)/N)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



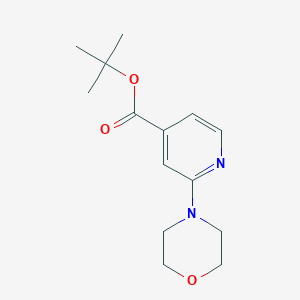

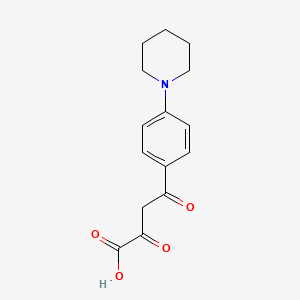

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)



![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)
